molecular formula C11H12O4 B1347584 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid CAS No. 69200-76-6

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Cat. No. B1347584
CAS RN: 69200-76-6
M. Wt: 208.21 g/mol
InChI Key: RSELCPGRYREMTC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a chemical compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol . It is also known by other names such as 1,4-Benzodioxan , Pyrocatechol ethylene ether , and 1,2-(Ethylenedioxy)benzene .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid consists of a benzodioxin ring (1,4-benzodioxin) fused with a propanoic acid moiety. The benzodioxin ring provides rigidity and contributes to its biological properties. For a visual representation, refer to the 2D Mol file or the computed 3D SD file .

Scientific Research Applications

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis of these motifs using engineered Candida antarctica lipase B has been studied .

Rhodium Catalysis

Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones . This reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .

Cholinesterase Inhibition

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives have been used as anticancer agents . This suggests potential applications in cancer treatment and research.

Artificial Sweeteners

These compounds have also been used as artificial sweeteners . This suggests potential applications in the food industry.

Antioxidants

They have been used as antioxidants , suggesting potential applications in health supplements and food preservation.

Serotonin Inhibitors

They have been used as serotonin (5-HT 2C) inhibitors , suggesting potential applications in the treatment of mental health disorders.

Antimycotic Agents

They have been used as antimycotic agents , suggesting potential applications in the treatment of fungal infections.

Future Directions

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSELCPGRYREMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

CAS RN

69200-76-6
Record name 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

72 g 2-(2-cyanoethyl) (2,3-dihydro [4H] 1,4-benzodioxin) are suspended in 100 ml acetic acid, 100 ml water and 40 g sulphuric acid. The whole is heated to reflux for 48 hours and the mixture is thereafter poured in water. The aqueous phase is extracted with ether. The ethereous solution is separated, washed, dried and concentrated off. 76 g of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid are obtained, melting at 102°. This acid is esterified with methanol and p toluene sulphonic acid at the boiling point for 18 hours. After the usual purifications 71 g of the methyl ester are obtained. MP: 55°.
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